molecular formula C8H9BrO B136240 (4-Bromo-3-methylphenyl)methanol CAS No. 149104-89-2

(4-Bromo-3-methylphenyl)methanol

Cat. No.: B136240
CAS No.: 149104-89-2
M. Wt: 201.06 g/mol
InChI Key: HBSHHYYUASJVCG-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)methanol typically involves the reduction of 4-bromo-3-methylbenzoic acid. One common method includes the use of borane in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out by adding borane to a solution of 4-bromo-3-methylbenzoic acid in THF at 0°C, followed by stirring at room temperature overnight. The reaction mixture is then quenched with methanol and water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromo-3-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield 4-bromo-3-methylphenylmethane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 4-Bromo-3-methylbenzaldehyde.

    Reduction: 4-Bromo-3-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanol and its derivatives involves interactions with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by inhibiting enzymes such as alkaline phosphatase, which is crucial for bacterial metabolism . The exact pathways and molecular interactions depend on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: (4-Bromo-3-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. Its bromine and methyl substitutions make it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSHHYYUASJVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450863
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-89-2
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-methylphenyl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl-4-bromo-3-methylbenzoate (4.31 g) in dry tetrahydrofuran (20 ml) was stirred and cooled to 0° C. under nitrogen gas. A solution of 1.5M diisobutylaluminium hydride in toluene (44 ml) was added slowly and the reaction stirred for 2.5 hours, then quenched with methanol and allowed to warm to 21° C. Silica was added and the reaction concentrated in vacuo and purified using SPE (Si cartridge) using cyclohexane:ethyl acetate (3:1) as an eluent which furnished the title compound as a brown oil.
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Synthesis routes and methods II

Procedure details

93 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran are added dropwise to a solution of 10 g (46.5 mmol) of 4-bromo-3-methyl-benzoic acid in 100 ml of tetrahydrofuran at 0° C. under argon. After the reaction mixture has been heated to 20° C., it is stirred at this temperature for 16 hours. The excess borane complex is then destroyed by careful addition of water (end of the evolution of hydrogen), the mixture is extracted twice with in each case 250 ml of ethyl acetate and the combined organic phases are washed twice with in each case 100 ml of saturated sodium bicarbonate solution, water and saturated sodium chloride solution, dried over sodium sulphate and concentrated. The compound is reacted further without purification.
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Synthesis routes and methods III

Procedure details

284 mg (12.9 mmol, 3 eq) of lithium borohydride are added to a solution of 1.0 g (4.3 mmol, 1 eq) of methyl 3-methyl-4-bromobenzoate in 10 ml of tetrahydrofuran. The reaction mixture is stirred at 60° C. for 12 hours. The reaction medium is hydrolyzed with ammonium chloride solution and extracted with ethyl acetate. The organic phases are combined, washed with sodium chloride solution and dried over sodium sulfate. 900 mg of (4-bromo-3-methylphenyl)methanol are obtained in oil form and used in the following reaction without further purification.
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Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-3-methylbenzoate (17.0 g, 74.2 mmol) is dissolved in anhydrous THF (100 mL). The solution is cooled to 0° C. and a 2 M solution of lithium aluminum hydride in THF (40 mL) is added to the mixture. The solution is left stirring 30 min. at this temperature. A cold HCl solution is then added drop wise to the reaction mixture until dissolution of the aluminum complex. The desired product is extracted with ethyl acetate, the organic phase is washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. to provide the expected product (4-Bromo-3-methylphenyl)methanol (14.4 g, 97%) as a clear yellow oil, pure by proton NMR, and is used as such in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.40 (s, 3 H) 4.61 (s, 2H) 6.89-7.10 (m, J=8.20, 1.56, 0.59 Hz, 1H) 7.23 (d, J=2.34 Hz, 1H) 7.50 (d, J=8.20 Hz, 1H)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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